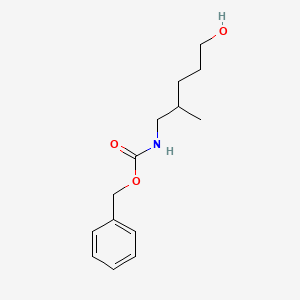

Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate

Description

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

benzyl N-(5-hydroxy-2-methylpentyl)carbamate |

InChI |

InChI=1S/C14H21NO3/c1-12(6-5-9-16)10-15-14(17)18-11-13-7-3-2-4-8-13/h2-4,7-8,12,16H,5-6,9-11H2,1H3,(H,15,17) |

InChI Key |

IEVUGAIYYIACAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCO)CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 5-hydroxy-2-methyl-pentylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl N-(5-oxo-2-methyl-pentyl)carbamate.

Reduction: Formation of benzyl N-(5-hydroxy-2-methyl-pentyl)amine.

Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate has several scientific research applications:

Chemistry: Used as a linker in organic synthesis to facilitate the formation of complex molecules.

Medicine: Potential therapeutic agent for inhibiting cell proliferation in resistant cancer cell lines.

Mechanism of Action

The mechanism of action of benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate involves its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA. This binding facilitates the repair of damaged DNA strands and inhibits cell proliferation by interfering with DNA replication and transcription processes. The compound’s molecular targets include DNA ligands and enzymes involved in DNA repair pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Aliphatic Carbamates

a) Benzyl [5-(hydroxyamino)pentyl]carbamate (CAS 91905-05-4)

- Molecular Formula : C₁₃H₂₀N₂O₃

- Key Features: A linear pentyl chain with a hydroxyamino (-NHOH) group at position 4.

b) Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4)

- Molecular Formula: C₁₃H₁₉NO₃

- Key Features : A linear 5-hydroxypentyl chain.

- Comparison : The lack of a methyl branch simplifies synthesis but may reduce steric protection of the carbamate group, affecting stability in acidic environments .

c) Benzyl [(2R)-4,5-dihydroxypentan-2-yl]carbamate

- Synthesis : Prepared via RuO₄-mediated oxidation of a precursor.

- Key Features : Two hydroxyl groups on the pentyl chain, enabling stronger hydrogen bonding.

- Comparison: The diol structure enhances hydrophilicity and crystallinity compared to the monohydroxy target compound, impacting solubility in polar solvents .

Aromatic and Heterocyclic Carbamates

a) Benzyl N-(4-pyridyl)carbamate

- Structure : Features a pyridyl substituent instead of an aliphatic chain.

- Key Properties : Exhibits N–H⋯N hydrogen bonding and C–O⋯O–C interactions in the crystal lattice, enhancing thermal stability.

b) Benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate (CAS 2570190-21-3)

- Molecular Formula: C₁₆H₁₂BrNO₂S

- Key Features : A brominated benzothiophene moiety.

Carbamates with Bicyclic Frameworks

a) Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS 2227206-53-1)

- Structure : Incorporates a strained bicyclic amine system.

Molecular Weight and Solubility

| Compound | Molecular Weight | Key Substituents | Solubility Trends |

|---|---|---|---|

| Target Compound | ~265 g/mol* | 5-hydroxy-2-methyl-pentyl | Moderate polarity |

| Benzyl [5-(hydroxyamino)pentyl]carbamate | 252.31 g/mol | Hydroxyamino | High polarity (NHOH) |

| Benzyl N-(4-pyridyl)carbamate | 242.27 g/mol | Pyridyl | Polar solvents (DMF, DMSO) |

*Estimated based on structural analogs.

Biological Activity

Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biochemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 237.3 Da. Its structure features a benzyl group attached to a carbamate functional group, which includes a hydroxylated pentyl chain. The presence of both hydroxy and amino groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The benzyl moiety may enhance binding to hydrophobic regions of proteins, increasing the compound's effectiveness in modulating enzyme function.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, including cholinesterases. In vitro studies have shown that derivatives of carbamates, such as this compound, exhibit significant inhibitory effects on butyrylcholinesterase (BChE), with some derivatives demonstrating higher potency than established drugs like rivastigmine .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Rivastigmine | 38.40 | 1 |

| Compound 5k | 4.33 | 34 |

2. Antimicrobial Properties

The compound has also been studied for its potential antimicrobial activities, particularly against resistant strains of bacteria. Its mechanism involves binding to DNA and inhibiting cell proliferation, which can lead to cell death in susceptible bacterial strains .

3. DNA Repair Mechanism

This compound functions as a linker capable of repairing damaged DNA by binding to the 5'-hydroxyl group on the sugar backbone, thereby facilitating the ligation process essential for DNA repair . However, it is important to note that while it aids in repair, it can also induce DNA damage under certain conditions.

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with this compound:

- Study on Enzyme Inhibition : A comprehensive evaluation demonstrated that various carbamate derivatives exhibited strong inhibition against BChE, with selectivity indices indicating potential therapeutic advantages over existing treatments .

- Antimicrobial Efficacy : In vitro assays revealed that this compound showed promising results against resistant bacterial strains, suggesting its potential role in developing new antimicrobial agents .

Q & A

Q. How do structural analogs of this compound compare in terms of bioactivity and synthetic accessibility?

- Analog design : Replace the benzyl group with p-nitrobenzyl or naphthyl to modulate lipophilicity. Bromination of the pentyl chain enhances electrophilicity for nucleophilic substitution.

- Bioactivity trends : Analogs with electron-withdrawing groups (e.g., -NO₂) show improved kinase inhibition but reduced solubility. Comparative SAR tables (IC₅₀, logP) guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.